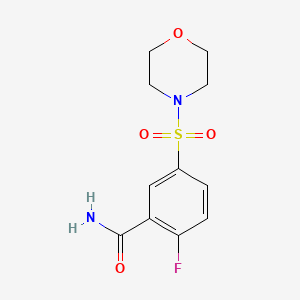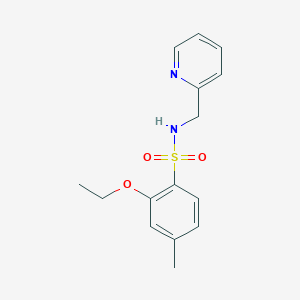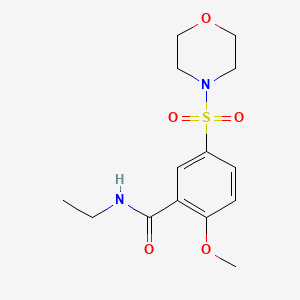
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide
Übersicht
Beschreibung
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed to target a specific protein called inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway that is activated in response to endoplasmic reticulum (ER) stress. ER stress is a common feature of many diseases, including cancer, diabetes, and neurodegenerative disorders, making IRE1α a promising target for therapeutic intervention.
Wirkmechanismus
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide binds to the kinase domain of IRE1α and inhibits its endoribonuclease activity, which is required for the splicing of X-box binding protein 1 (XBP1) mRNA and the activation of the UPR. This results in the suppression of UPR signaling and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and ameliorate metabolic disorders in animal models. In addition, this compound has been shown to reduce ER stress and inflammation in a mouse model of colitis (Chen et al., 2018). These findings suggest that this compound may have broad effects on cellular signaling pathways and may be useful for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide is that it specifically targets IRE1α, which is a key mediator of the UPR and is often dysregulated in disease states. In addition, this compound has been shown to have good pharmacokinetic properties and is well-tolerated in animal models (Lin et al., 2018). One limitation of this compound is that it may have off-target effects on other kinases, which could complicate its use in certain experimental settings.
Zukünftige Richtungen
1. Further investigation of the therapeutic potential of 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide in other disease models, such as neurodegenerative disorders and autoimmune diseases.
2. Development of more potent and selective IRE1α inhibitors based on the structure of this compound.
3. Investigation of the mechanisms underlying the effects of this compound on cellular signaling pathways and gene expression.
4. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer and metabolic diseases.
In conclusion, this compound is a promising small molecule inhibitor that targets IRE1α and has potential therapeutic applications in a variety of disease models. Further research is needed to fully understand the mechanisms underlying its effects and to evaluate its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide has been shown to have potential therapeutic applications in a variety of disease models. In a study published in the Journal of Clinical Investigation, this compound was found to inhibit the growth of multiple myeloma cells in vitro and in vivo by targeting IRE1α and inducing apoptosis (Lin et al., 2018). In another study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to ameliorate hepatic steatosis and insulin resistance in a mouse model of non-alcoholic fatty liver disease (NAFLD) (Han et al., 2018). These findings suggest that this compound may have broad potential as a therapeutic agent for the treatment of cancer and metabolic diseases.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-17(2)11-14-10-16(9-8-13(14)12-21-17)22(19,20)18-15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMLXUDVOPCIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4446024.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4446028.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)
![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)

![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446056.png)

![7-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446079.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4446084.png)
![ethyl 1-({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4446085.png)

![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4446121.png)
![methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4446128.png)

